molecular formula C10H16N2O4S4 B15291797 Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester CAS No. 19657-27-3

Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester

Cat. No.: B15291797
CAS No.: 19657-27-3
M. Wt: 356.5 g/mol
InChI Key: GAEADZPCZCQRKA-UHFFFAOYSA-N
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Description

Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is a complex organic compound that features both carbonic acid and dithiocarbamic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester typically involves the reaction of carbonic acid derivatives with ethylenebis(dithiocarbamic acid) under controlled conditions. One common method involves the use of thiolation reactions, where thiols are acylated to form thioesters . The reaction conditions often require the presence of a coupling reagent such as TFFH (tetrafluorohydroxyfuran) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thiolation processes, where carboxylic acids are converted to thioesters using efficient and scalable methods. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiolates for substitution reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thioesters from nucleophilic substitution.

Scientific Research Applications

Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.

    Biology: The compound’s ability to form disulfides makes it useful in studying protein folding and disulfide bond formation.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester involves its reactivity with nucleophiles and electrophiles. The thioester groups can undergo nucleophilic attack, leading to the formation of various products. The compound’s ability to form disulfides also plays a role in its biological activity, particularly in redox reactions and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Thioesters: Compounds like ethyl thioacetate and methyl thiopropionate share similar thioester functional groups.

    Dithiocarbamates: Compounds such as zinc ethylenebis(dithiocarbamate) have similar dithiocarbamate moieties.

Uniqueness

Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is unique due to its combination of carbonic acid and dithiocarbamic acid functionalities, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .

Properties

CAS No.

19657-27-3

Molecular Formula

C10H16N2O4S4

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylsulfanylcarbothioylamino)ethylcarbamothioylsulfanylformate

InChI

InChI=1S/C10H16N2O4S4/c1-3-15-9(13)19-7(17)11-5-6-12-8(18)20-10(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18)

InChI Key

GAEADZPCZCQRKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC(=S)NCCNC(=S)SC(=O)OCC

Origin of Product

United States

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